[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate
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Overview
Description
[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, amino, and phosphate groups. Its unique configuration allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, stringent quality control measures are implemented to monitor the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying cellular processes and signaling pathways.
Medicine: It has potential therapeutic applications, particularly in drug development and delivery.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. This interaction can influence various biological pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate is unique due to its specific configuration and functional groups. Similar compounds include:
[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(methyl)azaniumyl]ethyl phosphate: Lacks the trideuteriomethyl groups, resulting in different chemical properties.
[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl sulfate: Contains a sulfate group instead of a phosphate group, altering its reactivity and applications.
Properties
Molecular Formula |
C43H85N2O6P |
---|---|
Molecular Weight |
766.2 g/mol |
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate |
InChI |
InChI=1S/C43H85N2O6P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-43(47)44-41(40-51-52(48,49)50-39-38-45(3,4)5)42(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h20-21,34,36,41-42,46H,6-19,22-33,35,37-40H2,1-5H3,(H-,44,47,48,49)/b21-20-,36-34+/t41-,42+/m0/s1/i3D3,4D3,5D3 |
InChI Key |
MDRFMTLYKHBJTF-YIUBPXDCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOP(=O)([O-])OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCC/C=C\CCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
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